![molecular formula C18H19ClN4O B2766337 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea CAS No. 1797588-08-9](/img/structure/B2766337.png)
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea is a compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, PPU, and has been the subject of numerous studies in recent years. In
Aplicaciones Científicas De Investigación
Electronic and Optical Properties
A study by Shkir et al. (2018) highlighted the significant electronic and optical properties of a chalcone derivative, closely related to the chemical compound of interest. This research utilized computational methods to assess the electro-optic properties, revealing a notable HOMO-LUMO gap and electrostatic potential maps. The potential applications in nonlinear optics were confirmed by harmonic generation studies, suggesting its utility in optoelectronic device fabrications (Shkir et al., 2018).
Corrosion Inhibition
Research conducted by Jeeva et al. (2015) explored the effectiveness of urea-derived Mannich bases as corrosion inhibitors. This study synthesized cost-effective Mannich bases and examined their corrosion inhibition capabilities for mild steel surfaces in hydrochloric acid solutions. The findings indicate that these compounds can significantly inhibit corrosion, with efficiency increasing alongside inhibitor concentration (Jeeva et al., 2015).
Molecular Structure and Interaction
A study by Corbin et al. (2001) delved into the synthesis and conformational studies of heterocyclic ureas. This research provided insights into how these compounds unfold to form multiply hydrogen-bonded complexes, highlighting their potential as building blocks for self-assembly in molecular sensing applications (Corbin et al., 2001).
Nonlinear Optical Properties
An interesting study on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, a compound related to the query, by Menezes et al. (2014), discussed the synthesis, crystal growth, and characterization of a novel organic nonlinear optical single crystal. The research underscored the crystal's high second harmonic generation efficiency, which is significantly higher than urea, showcasing its promise for nonlinear optical (NLO) device applications (Menezes et al., 2014).
Supramolecular Chemistry
Kwiatkowski et al. (2019) investigated the conformational equilibrium and tautomerism in ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine. This study revealed that the studied compounds associate by triple hydrogen bonding, demonstrating a unique tautomerism controlled by conformational state. Such findings open new possibilities in molecular sensing based on kinetic trapping effects (Kwiatkowski et al., 2019).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c19-16-6-4-14(5-7-16)13-22-18(24)21-10-2-11-23-12-8-15-3-1-9-20-17(15)23/h1,3-9,12H,2,10-11,13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYSKXZUSPYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

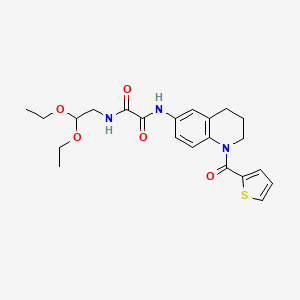
![tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2766256.png)
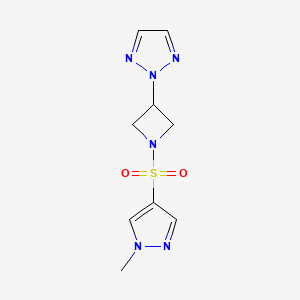
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
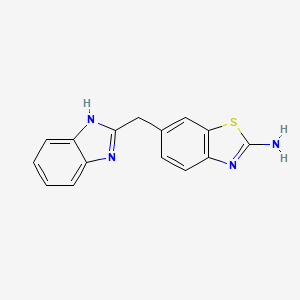
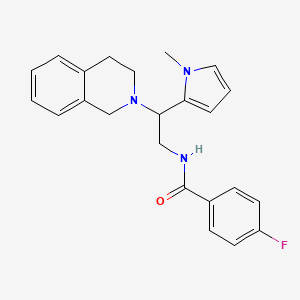
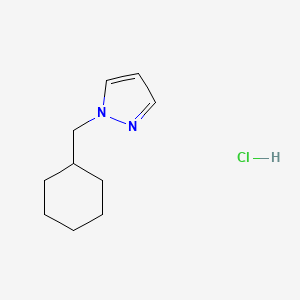
![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)
![1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2766272.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2766274.png)
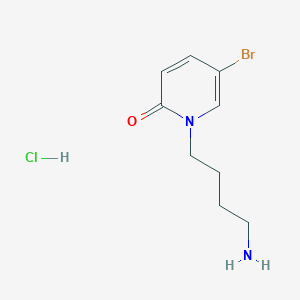
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)
![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)